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Introduction

The MYC proto-oncogene is a critical regulator of cellular proliferation, growth, and metabolism.

Its dysregulation is a hallmark of numerous human cancers, making it a prime target for

therapeutic intervention. CT1113 is a potent and specific small molecule inhibitor of the

deubiquitinating enzymes (DUBs) USP28 and USP25.[1][2] These enzymes are responsible for

removing ubiquitin tags from the MYC protein, thereby protecting it from proteasomal

degradation. By inhibiting USP28 and USP25, CT1113 promotes the ubiquitination and

subsequent degradation of MYC, leading to reduced cellular levels of this oncoprotein and

exhibiting anti-tumor activity.[1][2] This application note provides a detailed protocol for utilizing

Western blot analysis to detect and quantify the degradation of MYC protein in cancer cells

following treatment with CT1113.

Signaling Pathway of MYC Degradation
The MYC protein is tightly regulated by the ubiquitin-proteasome system. The E3 ubiquitin

ligase FBW7, a component of the SCF (Skp1-Cul1-F-box) complex, targets MYC for

ubiquitination.[3] The deubiquitinases USP28 and USP25 counteract this process by removing

ubiquitin chains from MYC, thus stabilizing the protein.[4][5] CT1113 inhibits the enzymatic

activity of USP28 and USP25, leading to an accumulation of polyubiquitinated MYC, which is

then recognized and degraded by the 26S proteasome.[2]
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Caption: CT1113 inhibits USP28/25, promoting MYC ubiquitination and proteasomal

degradation.

Experimental Workflow
The following diagram outlines the major steps for assessing CT1113-induced MYC

degradation using Western blotting.
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Caption: Workflow for Western blot analysis of MYC degradation by CT1113.

Data Presentation
The following tables present representative quantitative data on the effect of CT1113 on MYC

protein levels in a cancer cell line (e.g., HCT116) as determined by densitometric analysis of

Western blot bands.

Table 1: Dose-Dependent Effect of CT1113 on MYC Protein Levels

CT1113 Concentration
(nM)

Treatment Time (hours)
Relative MYC Protein Level
(%) (Mean ± SD)

0 (Vehicle) 24 100 ± 5.2

10 24 85 ± 4.1

50 24 62 ± 3.5

100 24 41 ± 2.8

500 24 15 ± 1.9

Table 2: Time-Course of CT1113-Induced MYC Degradation
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CT1113 Concentration
(nM)

Treatment Time (hours)
Relative MYC Protein Level
(%) (Mean ± SD)

500 0 100 ± 4.8

500 1 78 ± 3.9

500 2 55 ± 3.1

500 6 28 ± 2.5

500 24 12 ± 1.7

Experimental Protocol
This protocol provides a detailed methodology for performing a Western blot to analyze the

degradation of MYC protein induced by CT1113.

Materials and Reagents

Cell Line: Human colorectal carcinoma cell line (e.g., HCT116) or other cancer cell line with

detectable MYC expression.

CT1113: Stock solution in DMSO.

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

BCA Protein Assay Kit

4x Laemmli Sample Buffer

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris precast gels).

Running Buffer: (e.g., MOPS or MES SDS Running Buffer).
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Transfer Buffer: (e.g., Tris-Glycine with 20% methanol).

PVDF or Nitrocellulose Membranes

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20

(TBST).

Primary Antibody: Rabbit anti-c-MYC antibody.

Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse

IgG.

Enhanced Chemiluminescence (ECL) Substrate

Chemiluminescence Imaging System

Procedure

Cell Culture and Treatment:

1. Seed cells in 6-well plates and grow to 70-80% confluency.

2. Treat cells with varying concentrations of CT1113 (e.g., 0, 10, 50, 100, 500 nM) for a

specified time (e.g., 24 hours) for dose-response experiments.

3. For time-course experiments, treat cells with a fixed concentration of CT1113 (e.g., 500

nM) and harvest at different time points (e.g., 0, 1, 2, 6, 24 hours).

4. Include a vehicle control (DMSO) for all experiments.

Cell Lysis and Protein Extraction:

1. After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

2. Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each

well.
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3. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled

microcentrifuge tube.

4. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

6. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification:

1. Determine the protein concentration of each lysate using a BCA protein assay according

to the manufacturer's instructions.

2. Normalize the protein concentration of all samples with lysis buffer to ensure equal

loading.

Sample Preparation and SDS-PAGE:

1. Mix 20-30 µg of total protein from each sample with 4x Laemmli sample buffer to a final

concentration of 1x.

2. Boil the samples at 95-100°C for 5-10 minutes.

3. Load the samples and a pre-stained protein ladder onto an SDS-PAGE gel.

4. Run the gel according to the manufacturer's recommendations until the dye front reaches

the bottom.

Protein Transfer:

1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

2. Confirm efficient transfer by staining the membrane with Ponceau S.

Immunoblotting:
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1. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle

agitation.

2. Incubate the membrane with the primary anti-c-MYC antibody (diluted in Blocking Buffer,

typically 1:1000) overnight at 4°C with gentle agitation.

3. Wash the membrane three times for 5-10 minutes each with TBST.

4. Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody

(diluted in Blocking Buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

5. Wash the membrane three times for 5-10 minutes each with TBST.

Detection and Analysis:

1. Incubate the membrane with ECL substrate according to the manufacturer's instructions.

2. Capture the chemiluminescent signal using a digital imaging system.

3. Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., β-

actin or GAPDH) following the same immunoblotting steps.

4. Quantify the band intensities for MYC and the loading control using densitometry software

(e.g., ImageJ).

5. Normalize the MYC band intensity to the corresponding loading control band intensity for

each sample. Express the results as a percentage of the vehicle-treated control.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of

CT1113-induced MYC degradation by Western blot. By following this detailed methodology,

researchers can effectively assess the efficacy of CT1113 in promoting the degradation of the

MYC oncoprotein, a critical step in the preclinical evaluation of this promising anti-cancer

agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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